![molecular formula C10H12BrNOS B5163578 1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
1-[(5-bromo-2-thienyl)carbonyl]piperidine
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Overview
Description
1-[(5-bromo-2-thienyl)carbonyl]piperidine is a chemical compound belonging to the class of piperidines and thiophenes, which are significant in various chemical and pharmaceutical applications. This compound, characterized by the presence of a piperidine ring and a thiophene moiety, is of interest due to its potential in synthesizing diverse bioactive molecules.
Synthesis Analysis
The synthesis of related substituted piperidines, including those with thiophene rings, can be achieved through multicomponent reactions involving thiophenones, aromatic aldehydes, and piperidine. These reactions, facilitated by microwave irradiation, follow a sequence of enamine formation, carbonyl addition, dehydration, and isomerization (Karthikeyan, Perumal, & Balasubramanian, 2007). Additionally, bromodimethylsulfonium bromide-catalyzed multicomponent reactions can be utilized for the synthesis of functionalized piperidines (Khan, Parvin, & Choudhury, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(5-bromo-2-thienyl)carbonyl]piperidine, such as enaminones, is characterized by bifurcated intra- and intermolecular hydrogen bonding. This bonding involves secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are diverse. For example, the preparation and electrophilic substitution of certain piperidine derivatives involve the use of sulfur-stabilized carbanions (Birk & Voss, 1996). NMR spectral studies provide insights into the configuration and conformation of piperidine molecules, influenced by electronic and magnetic anisotropic effects (Rajeswari & Pandiarajan, 2011).
Physical Properties Analysis
The physical properties of piperidine derivatives can be studied through various spectroscopic techniques, as in the NMR analysis of 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, which reveal information about the molecule's structure and behavior (Rajeswari & Pandiarajan, 2011).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and potential as intermediates in synthesis, are significant for various applications. For instance, 1H and 13C NMR spectroscopy can be employed to investigate the chemical shifts and properties of these compounds (Rajeswari & Pandiarajan, 2011).
properties
IUPAC Name |
(5-bromothiophen-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJBVHPWZQBKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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